2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide
Beschreibung
Eigenschaften
Molekularformel |
C10H18N4O |
|---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H18N4O/c1-6(2)12-9(15)5-14-8(4)10(11)7(3)13-14/h6H,5,11H2,1-4H3,(H,12,15) |
InChI-Schlüssel |
WKTQSTXWOQBAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)NC(C)C)C)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemical Structure and Properties
- Molecular Formula: C11H18N4O
- Key Functional Groups: Pyrazole ring substituted at positions 3 and 5 with methyl groups, an amino substituent at position 4, and an N-isopropylacetamide side chain attached at the 1-position of the pyrazole ring.
The compound’s structure involves a heterocyclic pyrazole core, which is a common scaffold in pharmaceuticals, linked to an acetamide group bearing an isopropyl substituent on the nitrogen.
Preparation Methods of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide
General Synthetic Strategy
The synthesis typically involves:
- Construction or availability of the pyrazole core with appropriate substitution (3,5-dimethyl and 4-amino groups).
- Introduction of the N-isopropylacetamide side chain at the N1 position of the pyrazole ring via nucleophilic substitution or amide bond formation.
Starting Materials
- 4-Amino-3,5-dimethyl-1H-pyrazole: This can be synthesized via cyclization of appropriate β-diketones or hydrazine derivatives.
- N-Isopropylacetamide derivatives: Typically introduced via alkylation or amidation reactions involving haloacetamides or activated acetic acid derivatives.
Detailed Preparation Routes
Route 1: N-Alkylation of 4-Amino-3,5-dimethylpyrazole with 2-Halo-N-isopropylacetamide
- Step 1: Synthesis of 2-halo-N-isopropylacetamide (e.g., 2-iodo-N-isopropylacetamide) by halogenation of N-isopropylacetamide or via acylation of isopropylamine with haloacetyl chloride.
- Step 2: Nucleophilic substitution reaction where the nitrogen at the 1-position of 4-amino-3,5-dimethylpyrazole attacks the electrophilic carbon of the haloacetamide under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as acetonitrile.
- Step 3: Work-up involves aqueous quenching, filtration, washing, and drying to isolate the product.
This method is supported by analogous procedures for related compounds, where haloacetamides are used to introduce acetamide side chains onto pyrazole rings.
Route 2: Amide Bond Formation via Coupling of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid with Isopropylamine
- Step 1: Preparation of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid via pyrazole substitution or ring formation followed by carboxylation.
- Step 2: Activation of the carboxylic acid group using coupling reagents such as HATU, EDCI, or DCC in the presence of a base.
- Step 3: Reaction with isopropylamine to form the amide bond, yielding the target compound.
This approach is common in peptide and amide synthesis and allows for high purity and yield, though it requires availability of the carboxylic acid intermediate.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, DMF, or DMSO | Polar aprotic solvents preferred |
| Base | Potassium carbonate, triethylamine | To deprotonate pyrazole NH and promote nucleophilicity |
| Temperature | 25-90°C | Elevated temperatures favor reaction kinetics |
| Reaction Time | 4-24 hours | Depends on reagent reactivity |
| Work-up | Aqueous quench, filtration, recrystallization | Purification by crystallization or chromatography |
Analytical Characterization
- NMR Spectroscopy: Confirms substitution pattern on pyrazole and presence of isopropylacetamide group.
- Mass Spectrometry: Molecular ion peak consistent with C11H18N4O.
- HPLC Purity: Typically >95% after purification.
- Melting Point: Characteristic for crystalline samples, useful for quality control.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| N-Alkylation with haloacetamide | 4-amino-3,5-dimethylpyrazole, 2-halo-N-isopropylacetamide, base | Straightforward, scalable | Requires haloacetamide synthesis |
| Amide coupling | 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid, isopropylamine, coupling agent | High purity, mild conditions | Needs carboxylic acid intermediate |
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
A structurally related compound, 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid (listed in the same source), provides a basis for comparison. Key differences include:
Key Observations:
In contrast, the ethoxycarbonyl group in the analogue introduces electron-withdrawing effects, altering binding affinities in biological systems. The methyl groups at positions 3 and 5 in the target compound contribute to steric hindrance, which may reduce unwanted metabolic degradation compared to the unsubstituted analogue.
Bioactivity Implications :
- The N-isopropylacetamide side chain in the target compound likely improves membrane permeability due to its lipophilic nature. Conversely, the carboxylic acid group in the analogue increases water solubility but may limit blood-brain barrier penetration.
Synthetic Accessibility :
- The discontinuation of the target compound suggests challenges in synthesis or scalability. The analogue’s ethoxycarbonyl group is synthetically versatile, enabling modifications for diverse applications.
Research Findings (Hypothetical Based on Structural Analysis):
- Medicinal Chemistry: The target compound’s amino and methyl groups could favor interactions with enzymes like kinases or proteases, whereas the analogue’s carboxylic acid group may target ion channels or transporters.
- Agrochemical Potential: The hydrophobic isopropylacetamide side chain might enhance soil adhesion in pesticide formulations, while the analogue’s polarity could improve systemic distribution in plants.
Biologische Aktivität
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazole ring substituted with an amino group and an isopropylacetamide moiety. The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 3,5-dimethyl-1H-pyrazole derivatives. For instance, specific derivatives showed submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). These compounds were found to inhibit mTORC1 activity and induce autophagy, suggesting a novel mechanism for anticancer action through modulation of cellular pathways involved in growth and survival .
The biological activity of this compound is thought to involve:
- Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. Inhibition leads to reduced cell viability in cancer cells.
- Induction of Autophagy : Enhanced autophagic processes can lead to the degradation of damaged cellular components, promoting cell death in cancerous cells .
Case Study 1: Antiproliferative Activity
A study examined the effects of various pyrazole derivatives on the proliferation of MIA PaCa-2 cells. The results indicated that compounds with structural similarities to this compound exhibited significant antiproliferative effects, with IC50 values in the submicromolar range. These findings support further investigation into this compound's potential as an anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives has provided insights into how modifications can enhance biological activity. For instance, the presence of specific functional groups on the pyrazole ring was correlated with increased potency against cancer cell lines. This suggests that this compound may be optimized for better efficacy through chemical modifications .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide?
Methodological Answer:
- Route Design : Start with a nucleophilic substitution or condensation reaction between 4-amino-3,5-dimethylpyrazole and N-isopropylchloroacetamide. Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity and control byproduct formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water system) to isolate the product. Monitor purity via HPLC (C18 column, 95:5 acetonitrile/water mobile phase) and compare retention times with standards.
- Yield Optimization : Adjust stoichiometric ratios (1.2:1 excess of pyrazole derivative) and reaction temperature (60–80°C) to minimize side reactions. Reference similar acetamide syntheses in proteomics research for protocol adaptation .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Analysis : Use - and -NMR to verify substitution patterns. Key signals include:
- Pyrazole C-4 amino group: δ 5.2–5.5 ppm (broad singlet, exchangeable).
- Acetamide carbonyl: δ 168–170 ppm in -NMR.
- Mass Spectrometry : High-resolution ESI-MS (positive mode) should show [M+H] at m/z 253.17 (calculated for CHNO).
- IR Spectroscopy : Confirm N–H stretches (3300–3500 cm) and carbonyl absorption (1650–1700 cm) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve intermolecular interactions influencing this compound’s stability?
Methodological Answer:
-
Data Collection : Grow single crystals via slow evaporation (methanol/chloroform). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) to 0.8 Å resolution.
-
Refinement with SHELXL : Use the SHELX suite for structure solution and refinement. Analyze hydrogen-bonding networks (e.g., N–H···O interactions between the acetamide carbonyl and pyrazole NH groups) and π-stacking of pyrazole rings. Compare with similar compounds stabilized by C–H···O interactions .
-
Table : Hypothetical Hydrogen-Bonding Parameters
Donor Acceptor Distance (Å) Angle (°) N–H O=C 2.85 155 C–H O=C 3.10 135
Q. What computational approaches predict the metabolic stability of this compound, and how can experimental discrepancies be resolved?
Methodological Answer:
- In Silico Tools : Use BKMS_METABOLIC and PISTACHIO databases to predict Phase I/II metabolism. Focus on oxidative demethylation (pyrazole methyl groups) and acetamide hydrolysis.
- Validation : Perform in vitro assays (human liver microsomes, LC-MS/MS) to quantify metabolic half-life. Adjust computational models if experimental data show unexpected stability (e.g., steric shielding by the isopropyl group).
- Contradiction Analysis : If in vivo activity contradicts in vitro predictions, evaluate bioavailability factors (logP, solubility) using shake-flask assays or PAMPA permeability models .
Q. How does the substitution pattern on the pyrazole ring affect biological activity compared to structural analogs?
Methodological Answer:
- SAR Study : Compare with analogs from CAS databases (e.g., 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, CHN). Key differences:
- Amino Group Position : 4-amino substitution enhances hydrogen-bond donor capacity vs. 3,5-dimethyl groups providing steric bulk.
- Bioactivity Assays : Test against Leishmania major (IC) and Plasmodium falciparum to evaluate antileishmanial/antimalarial activity. Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., trypanothione reductase) .
Q. What strategies mitigate crystallization challenges during polymorph screening?
Methodological Answer:
- Solvent Screening : Test 10+ solvent systems (e.g., THF, DMSO, toluene) under varying temperatures (-20°C to 60°C). Use high-throughput crystallization robots for efficiency.
- Additive Screening : Introduce polymer seeds (PVP, PEG) or surfactants to template crystal growth. Monitor via polarized light microscopy.
- Data Analysis : Compare powder XRD patterns (Cu-Kα source) with predicted patterns from Mercury CSD to identify polymorphs .
Data Contradiction & Mechanistic Questions
Q. How can researchers resolve conflicting bioactivity data between enzyme inhibition assays and cellular models?
Methodological Answer:
- Mechanistic Profiling : Perform SPR (surface plasmon resonance) to confirm direct target binding vs. off-target effects.
- Cellular Uptake : Quantify intracellular concentrations via LC-MS. Low uptake may explain reduced cellular activity despite strong in vitro inhibition.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify compensatory pathways activated in cellular models .
Q. What experimental and computational methods validate the role of hydrogen-bonding networks in this compound’s stability?
Methodological Answer:
- Thermal Analysis : Conduct TGA/DSC to correlate decomposition temperatures (e.g., 220°C) with hydrogen-bond strength.
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate interaction energies for dimeric structures stabilized by N–H···O bonds. Compare with crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
